molecular formula C20H26N6O2 B5532836 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

Cat. No. B5532836
M. Wt: 382.5 g/mol
InChI Key: DRCPOBZTFGBLCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of tautomeric forms of benzimidazole or pyrazolo analogs in neutral media, leading to the formation of desired derivatives. For instance, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were obtained through such processes, indicating a similar synthetic pathway might be applicable for our compound of interest (Maltsev et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of benzimidazole fused with pyrazolo and diazepin rings. Such structures have been elucidated using techniques like 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), showcasing the intricate connectivity of various atomic groups contributing to the compound's unique chemical behavior (Maltsev et al., 2021).

properties

IUPAC Name

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-24-17-6-4-14(10-18(17)25(2)20(24)28)12-22-19(27)7-5-15-11-16-13-21-8-3-9-26(16)23-15/h4,6,10-11,21H,3,5,7-9,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCPOBZTFGBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC(=O)CCC3=NN4CCCNCC4=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide

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